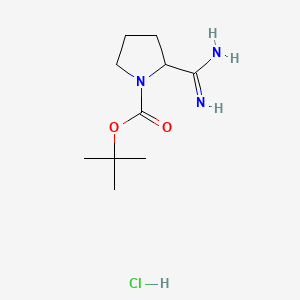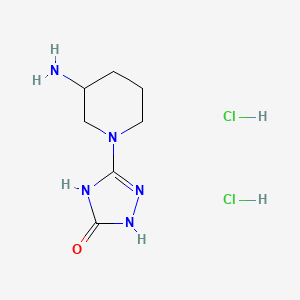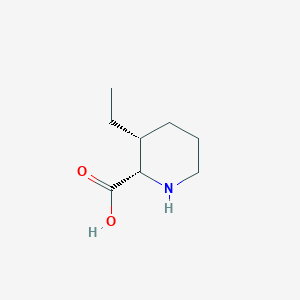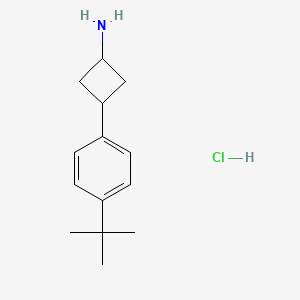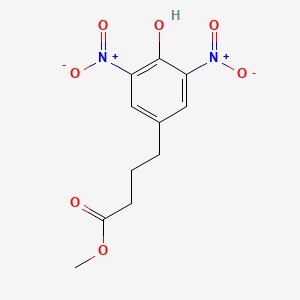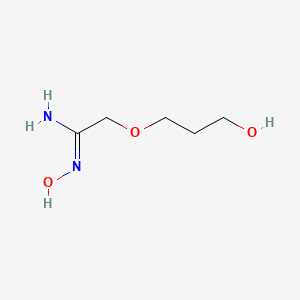
N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide is a chemical compound with potential applications in various fields of scientific research. Its structure consists of an ethanimidamide backbone with hydroxy and hydroxypropoxy substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(3-hydroxypropoxy)ethanamine with hydroxylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The hydroxy and hydroxypropoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide involves its interaction with specific molecular targets. The hydroxy and hydroxypropoxy groups enable the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide
- N’-hydroxy-2-(pyridin-3-yl)ethanimidamide
- N’-hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide
Uniqueness
N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both hydroxy and hydroxypropoxy groups allows for versatile chemical reactivity and potential interactions with a wide range of molecular targets .
Propiedades
Fórmula molecular |
C5H12N2O3 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide |
InChI |
InChI=1S/C5H12N2O3/c6-5(7-9)4-10-3-1-2-8/h8-9H,1-4H2,(H2,6,7) |
Clave InChI |
LZKREUDDOVKKGR-UHFFFAOYSA-N |
SMILES isomérico |
C(CO)COC/C(=N/O)/N |
SMILES canónico |
C(CO)COCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)

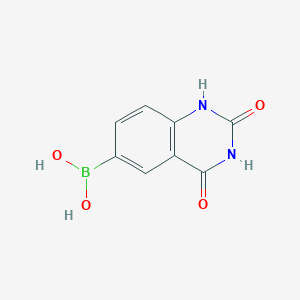
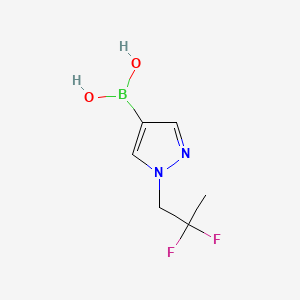
![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
